(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide
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Overview
Description
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-methoxy-4-methylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylphenyl-3-phenylprop-2-enamide.
Reduction: Formation of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate pain signaling pathways, contributing to its analgesic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-phenylprop-2-enamide
- N-(4-methylphenyl)-3-phenylprop-2-enamide
- N-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-enamide
Uniqueness
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFOMRNGOACZHH-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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